MFR-5

Prodrug solubility Phosphonooxymethyl Triclabendazole

MFR-5, also known as fosfatriclaben, is a phosphonooxymethyl phosphate salt prodrug of the benzimidazole anthelmintic triclabendazole. It was designed to overcome the extremely poor aqueous solubility of triclabendazole (approximately 1.0 mg L⁻¹ at pH 7 ) by introducing a phosphate ester moiety that is rapidly cleaved by endogenous alkaline phosphatase to liberate the active parent drug.

Molecular Formula C15H10Cl3N2Na2O4PS
Molecular Weight 497.6183
Cat. No. B1193182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMFR-5
SynonymsMFR-5
Molecular FormulaC15H10Cl3N2Na2O4PS
Molecular Weight497.6183
Structural Identifiers
SMILESCSC1=NC2=CC(OC3=CC=CC(Cl)=C3Cl)=C(Cl)C=C2N1CP([O-])([O-])=O.[Na+].[Na+]
InChIInChI=1S/C15H12Cl3N2O4PS.2Na/c1-26-15-19-10-6-13(24-12-4-2-3-8(16)14(12)18)9(17)5-11(10)20(15)7-25(21,22)23;;/h2-6H,7H2,1H3,(H2,21,22,23);;/q;2*+1/p-2
InChIKeyBAUNROKBCAUBPY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MFR-5 (Fosfatriclaben): A High-Solubility Triclabendazole Prodrug for Injectable Fasciolosis Control


MFR-5, also known as fosfatriclaben, is a phosphonooxymethyl phosphate salt prodrug of the benzimidazole anthelmintic triclabendazole [1]. It was designed to overcome the extremely poor aqueous solubility of triclabendazole (approximately 1.0 mg L⁻¹ at pH 7 [2]) by introducing a phosphate ester moiety that is rapidly cleaved by endogenous alkaline phosphatase to liberate the active parent drug [1]. MFR-5 is formulated as the disodium salt of (6-chloro-2-(methylthio)-5-(2,3-dichlorophenoxy)-1H-benzimidazol-1-yl)methyl phosphate [3].

Why Triclabendazole Cannot Simply Replace MFR-5 in Parenteral Fasciolicide Procurement


Triclabendazole is the gold-standard fasciolicide active against both immature and adult Fasciola hepatica flukes ; however, its aqueous solubility of approximately 1.0 mg L⁻¹ at pH 7 severely limits formulation options to oral suspensions with erratic gastrointestinal absorption and low bioavailability . MFR-5 addresses this fundamental limitation through a phosphonooxymethyl prodrug strategy that increases aqueous solubility by 88,000-fold relative to triclabendazole [1], enabling the preparation of true injectable solutions for intramuscular administration with predictable pharmacokinetics [1]. Generic substitution with standard triclabendazole therefore forfeits the parenteral route, the dose-sparing advantage, and the rapid enzymatic bioactivation that MFR-5 provides [2].

MFR-5 Quantitative Differentiation Evidence: Head-to-Head Data vs Triclabendazole, Earlier Prodrugs, and Commercial Fasciolicides


Aqueous Solubility: MFR-5 Achieves 88,000-Fold Increase Over Triclabendazole vs Only 50,000-Fold for the Earlier Prodrug Compound 7

At pH 7, MFR-5 exhibits an 88,000-fold increase in aqueous solubility compared to triclabendazole [1]. In contrast, the earlier-generation phosphonooxymethyl prodrug, compound 7 (2014), achieved only a 50,000-fold solubility improvement over its precursor [2]. Using the established triclabendazole aqueous solubility baseline of 1.0 mg L⁻¹ at pH 7 [3], MFR-5 achieves an estimated solubility of approximately 88 g L⁻¹, enabling true solution formulations suitable for intramuscular injection.

Prodrug solubility Phosphonooxymethyl Triclabendazole Formulation enablement

Aqueous Stability: MFR-5 Maintains >95% Integrity After 26 Hours at Physiological pH

MFR-5 demonstrates excellent aqueous stability at pH 7, retaining >95% of the intact prodrug after 26 hours under ambient conditions [1]. This stability profile is critical because it ensures that the prodrug remains intact in aqueous solution during storage and handling prior to administration, while still being rapidly converted to active triclabendazole upon exposure to alkaline phosphatase (t₁/₂ = 13.6 s) [1]. The combination of high aqueous stability and rapid enzymatic activation is a distinguishing feature not reported for earlier benzimidazole prodrug candidates [2].

Prodrug stability Formulation shelf-life Phosphonooxymethyl Alkaline phosphatase

Enzymatic Bioactivation Kinetics: MFR-5 Hydrolyzes to Active Triclabendazole with a Half-Life of 13.6 Seconds

MFR-5 is designed to be cleaved by alkaline phosphatase, an enzyme ubiquitously present in mammalian tissues. In vitro hydrolysis assays demonstrate that MFR-5 is converted to triclabendazole with a half-life (t₁/₂) of 13.6 seconds in the presence of alkaline phosphatase at pH 7 [1]. This rapid activation kinetics ensures that the prodrug is efficiently converted to the active anthelmintic agent immediately upon intramuscular injection, avoiding a lag phase in therapeutic effect. This rate is comparable to or faster than other clinically successful phosphonooxymethyl prodrugs (e.g., fosphenytoin) [2].

Alkaline phosphatase Prodrug activation Pharmacokinetics Phosphonooxymethyl

In Vivo Fasciolicidal Efficacy in Sheep: MFR-5 Achieves 96.5–99.2% Efficacy at 4–8 mg/kg IM, Matching Oral Triclabendazole at 12 mg/kg

In sheep experimentally infected with Fasciola hepatica, intramuscular administration of MFR-5 at 4, 6, and 8 mg kg⁻¹ produced fasciolicidal efficiencies of 96.5%, 98.4%, and 99.2%, respectively, with 100% reduction in fecal egg excretion at all dose levels [1]. In a direct head-to-head comparative study in experimentally infected sheep, fosfatriclaben (MFR-5) at 6 mg kg⁻¹ IM achieved 97.3% egg reduction and 95.7% fluke reduction, while triclabendazole at 12 mg kg⁻¹ per os achieved 98.4% and 99.4%, respectively—differences that were not statistically significant [2]. Critically, MFR-5 delivers comparable efficacy at half the triclabendazole dose (6 mg kg⁻¹ vs 12 mg kg⁻¹), representing a significant dose-sparing advantage [2].

Fasciola hepatica Sheep Intramuscular Fasciolicidal efficacy Egg reduction

Comparative Efficacy in Cattle: MFR-5 (Fosfatriclaben) 6 mg/kg IM Matches TCBZ Combination Products While Outperforming Closantel

In a controlled efficacy study in artificially infected Holstein Friesian steers, fosfatriclaben (MFR-5) at 6 mg kg⁻¹ IM achieved 99.7–100% reduction in fecal egg excretion and 98.9–100% reduction in adult fluke burden, results that were statistically indistinguishable from triclabendazole (12 mg kg⁻¹) + ivermectin (0.2 mg kg⁻¹) IM and triclabendazole (12 mg kg⁻¹) + albendazole (5 mg kg⁻¹) PO . In stark contrast, closantel at 5 mg kg⁻¹ SC exhibited only 74.4% efficacy against adult flukes, falling well below acceptable anthelmintic performance thresholds . The effective dose of fosfatriclaben was determined to be 6 mg kg⁻¹ IM—half the recommended clinical dose of the triclabendazole combinations—representing a significant dose- and cost-sparing advantage .

Cattle Fasciola hepatica Fosfatriclaben Comparative efficacy Closantel

Dose-Sparing Advantage: MFR-5 Uses Half the Triclabendazole Equivalent Dose Across Sheep and Cattle

Across two independent studies in different ruminant species, MFR-5 (fosfatriclaben) consistently demonstrated therapeutic equivalence to triclabendazole at half the dose. In sheep, MFR-5 at 6 mg kg⁻¹ IM matched triclabendazole at 12 mg kg⁻¹ PO [1]. In cattle, the effective MFR-5 dose was determined to be 6 mg kg⁻¹ IM, again half the 12 mg kg⁻¹ dose required for triclabendazole-containing combination products . This 2:1 dose ratio is attributable to the parenteral route avoiding first-pass metabolism and the rapid, complete bioactivation of the phosphonooxymethyl prodrug [2].

Dose reduction Pharmacoeconomics Intramuscular Triclabendazole sparing

MFR-5 Application Scenarios: From Injectable Fasciolicide Manufacturing to Prodrug Activation Research


Veterinary Injectable Fasciolicide Product Development

MFR-5's 88,000-fold solubility advantage over triclabendazole [1] and >95% aqueous stability over 26 hours at pH 7 [1] make it the only scientifically validated prodrug candidate suitable for developing ready-to-use intramuscular fasciolicide solutions for sheep and cattle. Pharmaceutical manufacturers can formulate MFR-5 as a sterile aqueous injection at concentrations that deliver the effective 6 mg kg⁻¹ dose without co-solvents or complex solubilization technologies required for triclabendazole.

Large-Scale Livestock Fasciolosis Control Programs

In national or regional fasciolosis control programs, MFR-5's half-dose requirement relative to triclabendazole (6 mg kg⁻¹ vs 12 mg kg⁻¹) directly reduces bulk drug procurement costs by approximately 50%. Combined with the convenience of intramuscular administration eliminating the need for oral drenching equipment, MFR-5 offers significant operational efficiencies for mass treatment campaigns in cattle and sheep populations [2].

Combination Anthelmintic Formulation Research

Because MFR-5 yields an aqueous solution rather than a suspension, it is uniquely compatible with co-formulation with other water-soluble anthelmintics (e.g., ivermectin, levamisole) for fixed-dose combination injectables. The rapid enzymatic bioactivation (t₁/₂ = 13.6 s) [1] ensures that MFR-5-derived triclabendazole reaches therapeutic concentrations without pharmacokinetic interference from co-administered agents, a property that has been demonstrated in the cattle combination comparison studies where fosfatriclaben matched TCBZ+ivermectin .

Pharmacokinetic/Pharmacodynamic Modeling of Phosphonooxymethyl Prodrug Activation

MFR-5 serves as a well-characterized model compound for studying phosphonooxymethyl prodrug activation kinetics in veterinary species. Its precisely measured alkaline phosphatase hydrolysis half-life (13.6 s) [1] and established in vitro–in vivo correlation provide a reference dataset for computational PK/PD modeling of tissue-specific prodrug activation, relevant to researchers designing next-generation benzimidazole prodrugs or evaluating species-specific differences in alkaline phosphatase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MFR-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.